molecular formula C15H21N3O2 B11786963 3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11786963
M. Wt: 275.35 g/mol
InChI Key: QCYDZXYBNBSAGM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with tert-butyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole
  • 3-(tert-Butyl)-5-(4-ethoxyphenyl)-1H-1,2,4-triazole
  • 3-(tert-Butyl)-5-(4-hydroxy-3-methoxyphenyl)-1H-1,2,4-triazole

Uniqueness

3-(tert-Butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-tert-butyl-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H21N3O2/c1-6-20-11-8-7-10(9-12(11)19-5)13-16-14(18-17-13)15(2,3)4/h7-9H,6H2,1-5H3,(H,16,17,18)

InChI Key

QCYDZXYBNBSAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)(C)C)OC

Origin of Product

United States

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